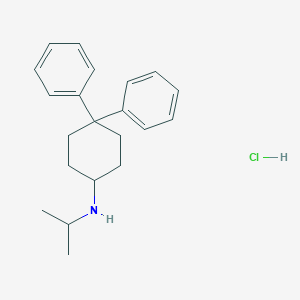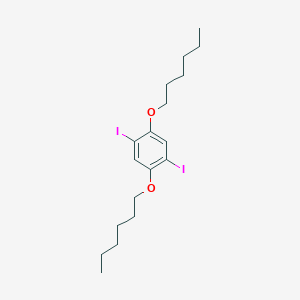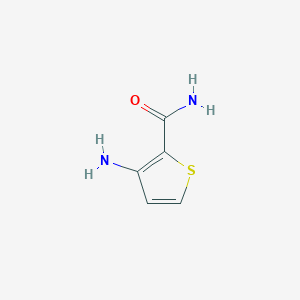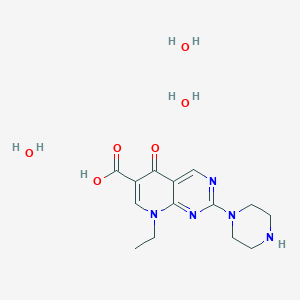
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.
Mécanisme D'action
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with this compound use.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. This compound has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.
Orientations Futures
There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of this compound in men with sexual dysfunction. Another area of research is the use of this compound in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of this compound use and its safety profile.
Méthodes De Synthèse
The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form this compound.
Applications De Recherche Scientifique
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that this compound can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, this compound has also been studied for its potential use in treating other conditions such as depression and anxiety.
Propriétés
Numéro CAS |
150627-13-7 |
|---|---|
Formule moléculaire |
C19H32N2O |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
Clé InChI |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
SMILES canonique |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Synonymes |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)








